molecular formula C18H25N3O3S B6473532 N-tert-butyl-1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640956-41-6

N-tert-butyl-1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6473532
CAS No.: 2640956-41-6
M. Wt: 363.5 g/mol
InChI Key: DIDKURPPFDFGPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzothiazole ring, and methoxy groups . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is commonly used in medicinal chemistry . The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The benzothiazole ring could potentially be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy groups could be demethylated under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have a wide range of biological activities, including antibacterial and antifungal activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry, given the biological activities associated with pyrrolidine and benzothiazole derivatives .

Properties

IUPAC Name

N-tert-butyl-1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)20-16(22)11-8-9-21(10-11)17-19-14-12(23-4)6-7-13(24-5)15(14)25-17/h6-7,11H,8-10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDKURPPFDFGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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